9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl-
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Overview
Description
N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine: is a chemical compound with the molecular formula C₁₇H₂₀N₂O It is known for its unique structure, which includes a xanthene core substituted with tetramethyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine typically involves the reaction of 9H-xanthene-3,6-diamine with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-dione.
Reduction: Formation of partially or fully reduced xanthene derivatives.
Substitution: Formation of N-alkylated xanthene derivatives.
Scientific Research Applications
Chemistry: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is used as a ligand in coordination chemistry due to its ability to donate electron pairs to metal centers.
Biology: In biological research, this compound is used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.
Industry: In industrial applications, N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is used in the manufacturing of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine exerts its effects is primarily through its ability to interact with molecular targets via its electron-donating nitrogen atoms. These interactions can lead to the formation of coordination complexes with metal ions, which are crucial in various catalytic and biological processes. The xanthene core also allows for strong fluorescence, making it useful in imaging applications.
Comparison with Similar Compounds
Tetramethylethylenediamine (TMEDA): Another tetramethyl-substituted diamine, but with an ethylene backbone instead of a xanthene core.
N,N,N’,N’-tetramethyl-1,4-phenylenediamine: Similar structure but with a phenylene core.
Uniqueness: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine is unique due to its xanthene core, which imparts distinct fluorescence properties and makes it suitable for applications in imaging and dye manufacturing. Its ability to form stable coordination complexes with metal ions also sets it apart from other similar compounds.
Properties
CAS No. |
53510-49-9 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C17H20N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
GQXCVTPPQVJMIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(CC3=C(O2)C=C(C=C3)N(C)C)C=C1 |
Origin of Product |
United States |
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